BuChE-IN-10

Description

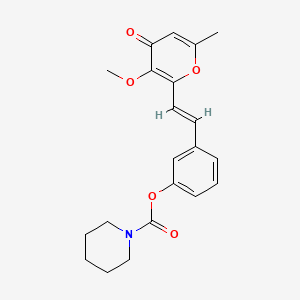

Structure

3D Structure

Properties

Molecular Formula |

C21H23NO5 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

[3-[(E)-2-(3-methoxy-6-methyl-4-oxopyran-2-yl)ethenyl]phenyl] piperidine-1-carboxylate |

InChI |

InChI=1S/C21H23NO5/c1-15-13-18(23)20(25-2)19(26-15)10-9-16-7-6-8-17(14-16)27-21(24)22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12H2,1-2H3/b10-9+ |

InChI Key |

MOPDEKASFLNBJW-MDZDMXLPSA-N |

Isomeric SMILES |

CC1=CC(=O)C(=C(O1)/C=C/C2=CC(=CC=C2)OC(=O)N3CCCCC3)OC |

Canonical SMILES |

CC1=CC(=O)C(=C(O1)C=CC2=CC(=CC=C2)OC(=O)N3CCCCC3)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of BuChE-IN-10 in Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of BuChE-IN-10, a potent and selective inhibitor of butyrylcholinesterase (BuChE). Identified as compound 7p in recent literature, BuChE-IN-10 has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease, by modulating cholinergic neurotransmission. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the critical pathways and workflows associated with the study of this compound.

Introduction: The Significance of Butyrylcholinesterase in Cholinergic Signaling

The cholinergic system is integral to cognitive functions such as learning and memory. Acetylcholine (ACh), the primary neurotransmitter of this system, is hydrolyzed by two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1]. While AChE is predominantly found at synaptic clefts, BuChE is more widely distributed and its role becomes increasingly significant in pathological conditions like Alzheimer's disease, where AChE levels may decline and BuChE activity can increase[2][3]. Inhibition of BuChE, therefore, represents a strategic approach to augment acetylcholine levels and ameliorate cognitive deficits[4]. BuChE-IN-10 has been identified as a highly potent and selective inhibitor of BuChE, making it a compound of significant interest for therapeutic development[5][6].

Quantitative Data for BuChE-IN-10 (Compound 7p)

The inhibitory potency and selectivity of BuChE-IN-10 have been characterized through in vitro enzymatic assays. The following tables summarize the key quantitative findings from the study by Yu et al. (2024)[5][6].

Table 1: In Vitro Inhibitory Activity of BuChE-IN-10

| Enzyme Target | IC50 (nM) |

| Equine BuChE (eqBuChE) | 4.68 |

| Human BuChE (huBuChE) | 9.12 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selectivity Profile of BuChE-IN-10

| Enzyme Target | IC50 (nM) | Selectivity Index (AChE/BuChE) |

| Human BuChE (huBuChE) | 9.12 | > 2193 |

| Human AChE (huAChE) | > 20,000 |

The high selectivity index indicates that BuChE-IN-10 is significantly more potent at inhibiting BuChE compared to AChE.

Enzyme kinetic studies have further characterized BuChE-IN-10 as a mixed-type inhibitor of BuChE[5][7]. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction rate (Vmax).

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of BuChE-IN-10.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of BuChE-IN-10 against BuChE and AChE was determined using a modified Ellman's method. This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine.

Materials:

-

Butyrylcholinesterase (from equine or human serum)

-

Acetylcholinesterase (from electric eel)

-

BuChE-IN-10 (Compound 7p )

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Butyrylthiocholine chloride (BTC) or Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare solutions of BuChE-IN-10 at various concentrations.

-

In a 96-well plate, add phosphate buffer, the enzyme solution (BuChE or AChE), and the BuChE-IN-10 solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

-

Add the substrate (BTC for BuChE or ATCI for AChE) to initiate the enzymatic reaction.

-

Simultaneously, add DTNB to the wells. The thiocholine produced by the hydrolysis of the substrate reacts with DTNB to form 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of BuChE-IN-10 and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

In Vivo Scopolamine-Induced Cognitive Impairment Model

To assess the in vivo efficacy of BuChE-IN-10 in a model of cholinergic deficit, the scopolamine-induced amnesia model in mice is widely used[1][8][9][10]. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.

Animals:

-

Male Kunming mice (or other suitable strain)

Procedure:

-

Drug Administration: Administer BuChE-IN-10 (e.g., via intraperitoneal injection) at various doses to different groups of mice for a specified period (e.g., daily for 7 days). A control group receives the vehicle, and a positive control group may receive a known cognitive enhancer like Donepezil.

-

Induction of Amnesia: Approximately 30 minutes after the final drug administration, induce amnesia by injecting scopolamine (e.g., 1 mg/kg, i.p.).

-

Behavioral Testing: After a short interval (e.g., 30 minutes) following scopolamine injection, subject the mice to behavioral tests to assess cognitive function. Common tests include:

-

Morris Water Maze (MWM): This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are measured.

-

Y-maze Test: This test assesses spatial working memory based on the natural tendency of mice to explore novel environments. The percentage of spontaneous alternations between the three arms of the maze is recorded.

-

Passive Avoidance Test: This test measures fear-motivated memory. Mice learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the dark compartment is measured.

-

In Vivo Microdialysis for Acetylcholine Measurement

While direct measurement of acetylcholine levels in the brains of mice treated with BuChE-IN-10 has not been explicitly reported in the primary literature, this section provides a representative, detailed protocol for such an experiment, which is crucial for definitively linking BuChE inhibition to enhanced cholinergic neurotransmission. This protocol is based on established methodologies for measuring acetylcholine in rodents following the administration of cholinesterase inhibitors[11][12][13][14][15][16].

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS) system

-

Artificial cerebrospinal fluid (aCSF)

-

BuChE-IN-10

-

Scopolamine

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Implant a guide cannula targeting a specific brain region rich in cholinergic innervation, such as the hippocampus or prefrontal cortex.

-

Allow the animal to recover from surgery for a designated period (e.g., 24-48 hours).

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.

-

-

Drug Administration and Sample Collection:

-

Administer BuChE-IN-10 at the desired dose.

-

Continue to collect dialysate samples to measure the effect of the inhibitor on acetylcholine levels over time.

-

In a separate group of animals, co-administer scopolamine to investigate the inhibitor's ability to counteract the scopolamine-induced cholinergic deficit.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine concentration using a highly sensitive analytical technique such as HPLC-ED or LC-MS/MS.

-

-

Data Analysis:

-

Express the acetylcholine concentrations as a percentage of the baseline levels and compare the results between the different treatment groups.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the action of BuChE-IN-10.

Caption: Cholinergic Signaling Pathway and the Action of BuChE-IN-10.

Caption: Experimental Workflow for the Evaluation of BuChE-IN-10.

Caption: Logical Relationship of BuChE-IN-10's Mechanism of Action.

Conclusion and Future Directions

BuChE-IN-10 (compound 7p ) is a potent and highly selective inhibitor of butyrylcholinesterase with demonstrated in vivo efficacy in a preclinical model of cognitive impairment. Its mixed-type inhibition mechanism and ability to improve cognitive function in the scopolamine-induced amnesia model underscore its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.

Future research should focus on obtaining direct evidence of its impact on brain acetylcholine levels through in vivo microdialysis. Further preclinical studies are also warranted to evaluate its long-term safety, pharmacokinetic profile, and efficacy in other animal models of neurodegeneration. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of BuChE-IN-10 as a novel therapeutic strategy.

References

- 1. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]

- 2. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Food Science of Animal Resources [kosfaj.org]

- 10. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microdialysis and its use in behavioural studies: Focus on acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of scopolamine on extracellular acetylcholine and choline levels and on spontaneous motor activity in freely moving rats measured by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Butyrylcholinesterase in the Landscape of Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrylcholinesterase (BChE), a serine hydrolase, has long been considered a secondary enzyme to acetylcholinesterase (AChE) in the regulation of cholinergic neurotransmission. However, a growing body of evidence has illuminated its significant and multifaceted role in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease (AD), and with emerging relevance in Parkinson's disease (PD) and dementia with Lewy bodies (DLB). In the diseased brain, where AChE activity progressively declines, BChE's contribution to acetylcholine hydrolysis becomes increasingly critical. Beyond its enzymatic function, BChE is intricately linked to the pathological hallmarks of neurodegeneration, including amyloid-β (Aβ) plaque maturation and neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of BChE's significance in neurodegenerative diseases, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to support ongoing research and drug development efforts in this promising area.

Introduction: Butyrylcholinesterase in the Central Nervous System

Butyrylcholinesterase (BChE) is a serine hydrolase primarily synthesized in the liver and found in high concentrations in plasma.[1] Within the central nervous system (CNS), BChE is predominantly expressed in glial cells, including astrocytes and microglia, as well as in specific neuronal populations in regions crucial for cognition and memory, such as the hippocampus and amygdala.[1][2] While acetylcholinesterase (AChE) is the principal enzyme responsible for the rapid hydrolysis of acetylcholine (ACh) at the synaptic cleft in the healthy brain, BChE also contributes to the regulation of cholinergic signaling.[3] The role of BChE becomes particularly pronounced in the context of neurodegenerative diseases, where significant cholinergic deficits are a key feature.[4]

BChE in Alzheimer's Disease: A Multifaceted Role

Alzheimer's disease (AD) is characterized by a progressive decline in cognitive function, pathologically defined by the presence of extracellular amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles (NFTs).[1] The cholinergic hypothesis of AD posits that the cognitive decline is partly due to a deficiency in cholinergic neurotransmission.[4]

Altered Cholinergic Environment and BChE Compensation

In the AD brain, AChE activity is significantly reduced, with losses of up to 85% in specific brain regions.[5] Conversely, BChE activity is reported to be either increased or unchanged, leading to a substantial increase in the BChE/AChE ratio.[6][7] This shift suggests that BChE plays a compensatory and then a primary role in ACh hydrolysis as the disease progresses, making it a critical target for therapeutic intervention.[5]

Association with Amyloid Plaques

A compelling aspect of BChE's involvement in AD is its consistent association with Aβ plaques.[8][9] Histochemical studies have shown that BChE is co-localized with Aβ deposits, particularly in the fibrillar, mature plaques characteristic of AD.[8] This association is significantly more pronounced in AD brains compared to the brains of cognitively normal individuals who may also have Aβ plaques.[10][11] Research suggests that BChE may play an active role in the maturation of Aβ plaques, potentially influencing their neurotoxicity.[8] Some studies indicate that BChE can promote the aggregation of Aβ into fibrils, while other in vitro studies suggest it may delay fibril formation.[5][12]

Neuroinflammation

Neuroinflammation is a key component of AD pathology, and BChE is closely linked to these processes. Astrocytes and microglia, the primary sources of BChE in the brain, are key players in the neuroinflammatory response.[1] BChE's involvement in the cholinergic anti-inflammatory pathway, which regulates cytokine production, further implicates it in the inflammatory cascade seen in AD.[13][14][15] BChE produced by reactive astrocytes may exacerbate cognitive decline by further reducing acetylcholine levels in the aging brain.[1]

Genetic Variants: The BChE-K Allele

The K-variant of the BChE gene (BCHE-K), a single nucleotide polymorphism (rs1803274), has been investigated as a potential risk factor for AD.[16] This variant results in a form of the enzyme with reduced hydrolytic activity.[17] While studies have yielded some conflicting results, a significant body of evidence suggests that the BCHE-K allele, particularly in conjunction with the apolipoprotein E ε4 (APOE4) allele, increases the risk for late-onset AD.[3][18]

BChE in Other Neurodegenerative Diseases

The significance of BChE extends beyond AD to other neurodegenerative conditions.

-

Dementia with Lewy Bodies (DLB): Cholinergic deficits in DLB are often more severe than in AD.[19] A strong association has been reported between temporal cortex BChE activity and the rate of cognitive decline in patients with DLB.[14][19]

-

Parkinson's Disease (PD): While the primary pathology in PD involves dopaminergic neurons, cholinergic deficits also contribute to cognitive impairment and dementia.[11] Studies have shown alterations in BChE activity in the cerebrospinal fluid (CSF) and brain of PD patients, with some reports indicating decreased serum BChE activity in PD patients compared to healthy controls.[11][20][21]

Quantitative Data on BChE in Neurodegenerative Diseases

The following tables summarize key quantitative findings from various studies on BChE in neurodegenerative diseases.

Table 1: BChE and AChE Activity in the Cerebral Cortex of Alzheimer's Disease Patients

| Parameter | Alzheimer's Disease | Healthy Controls | p-value | Reference(s) |

| AChE Activity | 75 ± 13% of normal | 100% | p = 0.00001 | [22] |

| BChE Activity | 82 ± 14% of normal | 100% | p = 0.001 | [22] |

| BChE-associated Pathology (Orbitofrontal Cortex) | 9.3-fold increase vs. NwAβ* | Negligible | <0.0001 | [11] |

*NwAβ: Cognitively normal individuals with Aβ plaques.

Table 2: BChE and AChE Activity in Cerebrospinal Fluid (CSF)

| Disease | BChE Activity | AChE Activity | Reference(s) |

| Alzheimer's Disease (Ventricular CSF) | 41% lower than normal (p < 0.05) | 48% lower than normal (p < 0.005) | [12] |

| Parkinson's Disease with Dementia | Significantly higher than non-demented PD | Significantly higher than non-demented PD | [21] |

Table 3: Inhibitory Potency (IC₅₀) of Cholinesterase Inhibitors

| Inhibitor | BChE IC₅₀ (nM) | AChE IC₅₀ (nM) | Reference(s) |

| Rivastigmine | 37 | 4,150 | [23] |

| Rivastigmine (rat brain) | 31 | 4.3 | [24] |

| Donepezil (rat brain) | 7,400 | 6.7 | [24] |

Table 4: Allelic Frequency of the BChE-K Variant in Late-Onset Alzheimer's Disease

| Population | BChE-K Allelic Frequency | Odds Ratio for AD | Reference(s) |

| AD Patients (>65 years) | 0.17 | 2.15 | [3] |

| Elderly Controls (>65 years) | 0.09 | - | [3] |

| AD Patients with APOE ε4 (>65 years) | 0.18 | 6.9 | [3] |

| Controls with APOE ε4 (>65 years) | 0.03 | - | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BChE.

Measurement of Butyrylcholinesterase Activity (Ellman's Method)

This spectrophotometric assay is the most common method for measuring BChE activity.

Principle: The assay is based on the hydrolysis of a thiocholine ester substrate (e.g., S-butyrylthiocholine iodide) by BChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

DTNB (Ellman's Reagent)

-

S-butyrylthiocholine iodide (BTC)

-

Biological sample (e.g., serum, plasma, brain homogenate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

-

DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

-

Substrate Solution: Prepare a stock solution of BTC in deionized water. The final concentration in the assay is typically 5 mM.

-

-

Sample Preparation:

-

Dilute serum or plasma samples (e.g., 400-fold) with Reaction Buffer.[25]

-

Prepare brain homogenates in an appropriate buffer.

-

-

Assay Protocol (96-well plate format):

-

To each well, add:

-

140 µL of Reaction Buffer

-

20 µL of diluted sample (or buffer for blank)

-

20 µL of DTNB Solution

-

-

Incubate the plate at room temperature for 15 minutes to allow for the reaction of DTNB with any free sulfhydryl groups in the sample.[26]

-

Initiate the reaction by adding 20 µL of the BTC substrate solution to each well.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode for 30-60 minutes, taking readings at regular intervals (e.g., every minute).[27]

-

-

Calculation:

-

Determine the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate the BChE activity using the Beer-Lambert law:

-

Activity (U/mL) = (ΔAbs/min) / (ε × l) × (Total Volume / Sample Volume) × Dilution Factor

-

Where:

-

ε (molar extinction coefficient of TNB) = 13,600 M⁻¹cm⁻¹[28]

-

l (path length of the well)

-

-

-

Immunohistochemistry for BChE in Human Brain Tissue

This protocol allows for the visualization of BChE protein in fixed brain tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) human brain tissue sections (5 µm)

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., 0.01 M sodium citrate buffer, pH 6.0)

-

Hydrogen peroxide (H₂O₂)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody: Rabbit polyclonal anti-BChE antibody

-

Biotinylated secondary antibody (e.g., goat anti-rabbit)

-

Avidin-biotin complex (ABC) reagent

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate sections through a graded series of ethanol solutions and finally in deionized water.[29]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in sodium citrate buffer and heating in a microwave oven or water bath.[29]

-

-

Blocking Endogenous Peroxidase:

-

Incubate sections in 1% H₂O₂ in water to block endogenous peroxidase activity.[29]

-

-

Blocking Non-specific Binding:

-

Incubate sections in blocking solution for 1-2 hours at room temperature.[30]

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-BChE antibody diluted in antibody solution overnight at 4°C.[31]

-

-

Secondary Antibody Incubation:

-

Wash sections with PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.[30]

-

-

Signal Amplification:

-

Wash sections and incubate with ABC reagent for 30-60 minutes.[30]

-

-

Visualization:

-

Wash sections and apply DAB substrate until the desired brown color develops.[30]

-

-

Counterstaining and Mounting:

-

Counterstain sections with hematoxylin.

-

Dehydrate sections through a graded ethanol series and xylene.

-

Coverslip slides with mounting medium.

-

Genotyping of the BChE-K Variant (rs1803274)

This protocol outlines the general steps for identifying the BChE-K variant from a DNA sample using Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis or DNA sequencing.

Materials:

-

DNA extraction kit

-

PCR primers specific for the BCHE gene region containing rs1803274

-

Taq DNA polymerase and PCR buffer

-

dNTPs

-

Thermocycler

-

Restriction enzyme (if using RFLP)

-

Agarose gel electrophoresis equipment

-

DNA sequencing service (optional)

Procedure:

-

DNA Extraction:

-

Extract genomic DNA from whole blood or tissue samples using a commercial DNA extraction kit.

-

-

PCR Amplification:

-

Set up a PCR reaction using primers flanking the rs1803274 polymorphism.

-

PCR Cycling Conditions (example): [32]

-

Initial denaturation: 95°C for 4 minutes

-

35-40 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 10 minutes

-

-

-

Genotype Determination:

-

RFLP Analysis:

-

Digest the PCR product with a restriction enzyme that specifically cuts one of the alleles.

-

Separate the digested fragments by agarose gel electrophoresis. The resulting banding pattern will indicate the genotype (wild-type, heterozygous, or homozygous for the K-variant).

-

-

DNA Sequencing:

-

Purify the PCR product and send it for Sanger sequencing to directly determine the nucleotide at the polymorphic site.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to BChE research.

Caption: Cholinergic signaling at the synapse and the role of BChE.

Caption: BChE's interplay with neuroinflammation and amyloid pathology.

Caption: Experimental workflow for BChE inhibitor screening.

Conclusion and Future Directions

Butyrylcholinesterase has emerged from the shadow of acetylcholinesterase to become a recognized, critical player in the pathophysiology of neurodegenerative diseases. Its dual role in modulating cholinergic signaling and contributing to the pathological hallmarks of these conditions makes it a highly attractive target for both diagnostic and therapeutic development. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Future research should continue to unravel the precise molecular mechanisms by which BChE influences neuroinflammation and Aβ pathology. Furthermore, the development of highly selective BChE inhibitors and novel imaging agents for in vivo quantification of BChE activity will be crucial in translating our understanding of this enigmatic enzyme into tangible clinical benefits for patients suffering from these devastating diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Acetyl- and butyrylcholinesterase activity in the cerebrospinal fluid of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyrylcholinesterase attenuates amyloid fibril formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrylcholinesterase is associated with β-amyloid plaques in the transgenic APPSWE/PSEN1dE9 mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase and butyrylcholinesterase activities in cerebrospinal fluid from different levels of the neuraxis of patients with dementia of the Alzheimer type - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Altered levels of variant cholinesterase transcripts contribute to the imbalanced cholinergic signaling in Alzheimer’s and Parkinson’s disease [frontiersin.org]

- 17. The Butyrylcholinesterase K Variant Confers Structurally Derived Risks for Alzheimer Pathology♦ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. d-nb.info [d-nb.info]

- 21. Acetylcholinesterase and butyrylcholinesterase in frontal cortex and cerebrospinal fluid of demented and non-demented patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo butyrylcholinesterase activity is not increased in Alzheimer's disease synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. selleckchem.com [selleckchem.com]

- 24. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 26. broadpharm.com [broadpharm.com]

- 27. content.abcam.com [content.abcam.com]

- 28. hrcak.srce.hr [hrcak.srce.hr]

- 29. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]

- 30. Immunohistochemistry (IHC) protocol [hellobio.com]

- 31. Immunohistochemical analysis of hippocampal butyrylcholinesterase: Implications for regional vulnerability in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Genotyping protocol | Xin Chen Lab [pharm.ucsf.edu]

BuChE-IN-10: A Potential Multi-Target Therapeutic for Alzheimer's Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant and growing global health challenge. The complexity of its pathology, characterized by cholinergic deficits, amyloid-beta (Aβ) plaque deposition, and neuroinflammation, necessitates the development of multi-target-directed ligands. This document provides a comprehensive technical overview of BuChE-IN-10, a novel pyranone-carbamate derivative, and a related potent butyrylcholinesterase (BuChE) inhibitor, BuChE-IN-TM-10. These compounds show promise as potential therapeutic agents for Alzheimer's disease by not only inhibiting BuChE but also addressing other key pathological features of the disease. This guide details their quantitative inhibitory data, experimental protocols for their evaluation, and the potential signaling pathways involved in their mechanism of action.

Introduction: The Rationale for Butyrylcholinesterase Inhibition in Alzheimer's Disease

For decades, the cholinergic hypothesis has been a cornerstone of Alzheimer's drug development, focusing primarily on the inhibition of acetylcholinesterase (AChE). However, evidence increasingly points to a significant role for butyrylcholinesterase (BuChE) in the progression of AD, particularly in later stages.[1][2] BuChE levels are elevated in the brains of AD patients and are associated with amyloid plaques.[3] Inhibition of BuChE, therefore, presents a compelling therapeutic strategy to enhance cholinergic neurotransmission and potentially modify the disease course. BuChE-IN-10 and BuChE-IN-TM-10 are two such inhibitors that have demonstrated potent and selective activity, along with other beneficial properties, making them promising candidates for further investigation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for BuChE-IN-10 and the related compound, BuChE-IN-TM-10.

Table 1: In Vitro Inhibitory Activity of BuChE-IN-10 (Compound 7p)

| Target | IC50 (nM) | Assay Source |

| Equine BuChE (eqBuChE) | 4.68 | [4][5][6] |

| Human BuChE (huBuChE) | 9.12 | [4][5][6] |

| Nitric Oxide (NO) Production | 28.82% inhibition at 10 µM | [4][6] |

Table 2: In Vivo Data for BuChE-IN-10 (Compound 7p)

| Parameter | Result | Animal Model |

| Acute Toxicity (LD50) | > 1000 mg/kg | Mice |

| Cognitive Improvement | Effective mitigation of memory impairment | Scopolamine-induced mouse model |

Table 3: In Vitro Inhibitory and Biological Activity of BuChE-IN-TM-10 (TM-10)

| Target/Activity | IC50 / Effect |

| Butyrylcholinesterase (BuChE) | 8.9 nM[7][8] |

| Monoamine Oxidase A (MAO-A) | 6.3 µM[7][8] |

| Monoamine Oxidase B (MAO-B) | 8.6 µM[7][8] |

| Self-induced Aβ aggregation | 53.9% inhibition[7][8] |

| Disaggregation of Aβ aggregates | 43.8%[7][8] |

| Antioxidant Activity (ORAC) | 0.52 equiv[7][8] |

Table 4: In Vivo Data for BuChE-IN-TM-10 (TM-10)

| Parameter | Result | Animal Model |

| Dyskinesia Recovery & Response | Favorable | AlCl3-induced zebrafish AD model |

| Neuroprotection | Potent effect on Aβ1–40-induced vascular injury | Zebrafish |

| Acute Toxicity | Low | Mice |

| Cognitive Improvement | Improved scopolamine-induced memory deficit | Mice |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of BuChE-IN-10 and related compounds.

Synthesis of BuChE-IN-10 (Compound 7p)

The synthesis of pyranone-carbamate derivatives, including BuChE-IN-10, involves a multi-step process. A general synthetic scheme is outlined below. For specific details of reagents, reaction conditions, and purification methods, please refer to the primary publication.[4]

In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against BuChE is determined using a modified Ellman's method.[9][10]

Protocol Details:

-

Reagents: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), butyrylthiocholine iodide (BTCI), and butyrylcholinesterase (from equine or human serum).

-

Procedure: The test compound is pre-incubated with the enzyme in a phosphate buffer (pH 8.0). The reaction is initiated by the addition of the substrate, BTCI. The hydrolysis of BTCI by BuChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

-

Measurement: The rate of the reaction is monitored by measuring the change in absorbance at 412 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter for CNS-active drugs. The PAMPA-BBB assay provides an in vitro model for predicting passive BBB permeability.[8][11][12][13]

Protocol Details:

-

Apparatus: A multi-well plate system with a donor and an acceptor compartment separated by a filter membrane coated with a lipid mixture that mimics the BBB.

-

Procedure: The test compound is dissolved in a buffer in the donor well. The plate is incubated, allowing the compound to diffuse through the artificial membrane into the acceptor well.

-

Analysis: The concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.

-

Calculation: The permeability coefficient (Pe) is calculated based on the concentration of the compound in the acceptor well over time.

In Vivo Scopolamine-Induced Memory Impairment Model

This is a widely used animal model to evaluate the efficacy of potential cognitive enhancers. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to memory impairment.[14][15][16]

Protocol Details:

-

Animals: Typically mice or rats.

-

Procedure: Animals are treated with the test compound or vehicle for a specified period. Scopolamine is then administered (e.g., intraperitoneally) to induce amnesia.

-

Behavioral Assessment: Cognitive function is assessed using various behavioral tasks, such as the Morris water maze (spatial memory) or the passive avoidance test (learning and memory).

-

Outcome Measures: Parameters such as escape latency, time spent in the target quadrant, or latency to enter a dark compartment are measured and compared between treatment groups.

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to assess the ability of a compound to inhibit or disaggregate Aβ fibrils, a key pathological hallmark of Alzheimer's disease.[6][17][18][19][20]

Protocol Details:

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.

-

Procedure: Aβ peptide is incubated in the presence or absence of the test compound under conditions that promote aggregation.

-

Measurement: At specific time points, ThT is added to the samples, and the fluorescence intensity is measured.

-

Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.

Signaling Pathways and Mechanism of Action

The therapeutic potential of BuChE-IN-10 extends beyond simple cholinesterase inhibition. Its demonstrated anti-neuroinflammatory activity suggests a more complex mechanism of action involving the modulation of key signaling pathways implicated in Alzheimer's pathology.

References

- 1. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scopolamine-induced amnesia in rats [bio-protocol.org]

- 6. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 9. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. paralab.es [paralab.es]

- 13. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Scopolamine Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Structure of BuChE-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

BuChE-IN-10, also identified in scientific literature as TM-10 and compound 7p, is a potent and selective butyrylcholinesterase (BuChE) inhibitor that has emerged as a promising multi-target-directed ligand for the treatment of Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of BuChE-IN-10, drawing from key research findings. The document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, neuropharmacology, and drug development.

Chemical Structure and Properties

BuChE-IN-10 is a novel ferulic acid derivative. Its chemical structure is characterized by a pyranone-carbamate scaffold. The systematic name and detailed structural information are elucidated in the primary research literature.

| Property | Value | Reference |

| CAS Number | 2313524-95-5 | [1] |

| Molecular Formula | C23H23FN2O4S (BuChE-IN-1) | MedchemExpress |

| BuChE IC50 | 8.9 nM | [1] |

| eqBuChE IC50 | 4.68 nM | [2] |

| huBuChE IC50 | 9.12 nM | [2] |

Synthesis of BuChE-IN-10

The synthesis of BuChE-IN-10 is detailed in the primary literature. Below is a generalized workflow based on the available information. For a precise, step-by-step protocol, it is imperative to consult the full text of the cited research articles.

Experimental Protocols

Note: The following are generalized protocols based on typical organic synthesis and enzyme inhibition assays. The specific parameters for BuChE-IN-10 synthesis and evaluation are detailed in the primary research articles.

General Synthesis Protocol: The synthesis of BuChE-IN-10 involves a multi-step reaction sequence starting from commercially available ferulic acid derivatives. The process typically includes steps such as esterification, amidation, and cyclization reactions. Each step requires specific reagents, solvents, reaction times, and temperatures, followed by purification of the intermediates and the final product, often using column chromatography. The structural confirmation of the synthesized compounds is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method): The inhibitory activity of BuChE-IN-10 against BuChE is determined using a modified Ellman's method.

-

Preparation of Reagents: Prepare solutions of the BuChE enzyme, the substrate (butyrylthiocholine iodide), the test compound (BuChE-IN-10) at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the BuChE enzyme solution, the test compound solution, and DTNB solution.

-

Incubate the mixture for a predefined period at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of BuChE-IN-10.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Mechanism of Action and Signaling Pathways

BuChE-IN-10 exerts its therapeutic potential through a multi-target approach. Its primary mechanism is the potent and selective inhibition of butyrylcholinesterase, which increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing Alzheimer's disease.

Beyond its role as a BuChE inhibitor, BuChE-IN-10 exhibits anti-neuroinflammatory properties.[2] Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease. While the specific signaling pathways modulated by BuChE-IN-10 are a subject of ongoing research, its anti-inflammatory effects likely involve the modulation of cytokine signaling. A plausible pathway is the inhibition of pro-inflammatory cytokine production, potentially through the JAK-STAT signaling pathway, which is a crucial regulator of inflammation.

Biological Activities

In addition to its primary function as a BuChE inhibitor and its anti-neuroinflammatory effects, BuChE-IN-10 has demonstrated several other therapeutically relevant activities:

-

Inhibition of Aβ Aggregation: It has been shown to inhibit and disaggregate self-induced amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease.[1]

-

Antioxidant Activity: The compound possesses potent antioxidant properties.

-

Blood-Brain Barrier Penetration: BuChE-IN-10 exhibits good permeability across the blood-brain barrier, a critical characteristic for a centrally acting therapeutic agent.[2]

Conclusion

BuChE-IN-10 is a promising multi-functional agent for the treatment of Alzheimer's disease. Its potent and selective inhibition of butyrylcholinesterase, coupled with its anti-neuroinflammatory, anti-amyloid, and antioxidant properties, makes it a compelling candidate for further preclinical and clinical development. This guide provides a foundational understanding of its synthesis and chemical biology, intended to facilitate future research and drug discovery efforts in this area. For detailed experimental procedures and in-depth data, researchers are strongly encouraged to consult the primary scientific literature.

References

The Role of BuChE-IN-10 in Modulating Amyloid-Beta Plaque Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and a decline in cholinergic neurotransmission. Butyrylcholinesterase (BuChE), an enzyme that hydrolyzes acetylcholine, has emerged as a significant therapeutic target in AD, particularly in later stages of the disease where its levels are elevated. This technical guide provides an in-depth analysis of BuChE-IN-10, a potent and selective butyrylcholinesterase inhibitor, and its role in modulating the formation of amyloid-beta plaques. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanistic pathways.

Introduction: The Rationale for Targeting Butyrylcholinesterase in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease has traditionally focused on the depletion of acetylcholine (ACh), a neurotransmitter crucial for learning and memory. While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh degradation in a healthy brain, the role of butyrylcholinesterase (BuChE) becomes increasingly significant as AD progresses. In the AD brain, AChE activity decreases, while BuChE activity is maintained or even increases, making it a key contributor to the ongoing cholinergic deficit.

Furthermore, BuChE has been found to colocalize with Aβ plaques and is implicated in the maturation of these pathological hallmarks. Therefore, inhibiting BuChE presents a dual therapeutic strategy: to enhance cholinergic function and to interfere with the process of Aβ plaque formation.

BuChE-IN-10 (also known as BuChE-IN-TM-10 or TM-10) is a novel, potent, and selective BuChE inhibitor developed as a multi-target-directed ligand for the treatment of Alzheimer's disease. Its multifaceted activity profile makes it a compelling candidate for further investigation.

BuChE-IN-10: A Profile

BuChE-IN-10 is a ferulic acid derivative designed to target multiple pathological aspects of Alzheimer's disease.

| Property | Value | Reference |

| Molecular Formula | C32H38N2O3 | [1] |

| Molecular Weight | 498.66 g/mol | [1] |

| BuChE IC50 | 8.9 nM | [2][3] |

| MAO-A IC50 | 6.3 µM | [2] |

| MAO-B IC50 | 8.6 µM | [2] |

| Blood-Brain Barrier Penetration | Good | [2][3] |

Modulation of Amyloid-Beta Plaque Formation by BuChE-IN-10

BuChE-IN-10 has demonstrated a significant ability to interfere with the aggregation of amyloid-beta peptides, a critical step in the formation of plaques.

Inhibition and Disaggregation of Amyloid-Beta Fibrils

In vitro studies have shown that BuChE-IN-10 not only prevents the formation of new Aβ fibrils but also disassembles pre-formed aggregates.

| Assay | Parameter | Result | Concentration | Reference |

| Thioflavin T Assay | Inhibition of self-induced Aβ aggregation | 53.9% | Not Specified | [2] |

| Thioflavin T Assay | Disaggregation of self-induced Aβ aggregation | 43.8% | Not Specified | [2] |

Neuroprotection against Amyloid-Beta Toxicity

BuChE-IN-10 has been shown to protect neuronal cells from the cytotoxic effects of Aβ.

| Cell Line | Insult | Assay | Result | Reference |

| SH-SY5Y | Aβ1-42 | Cell Viability | Neuroprotective effect observed | [2] |

Experimental Protocols

This section details the methodologies for the key in vitro assays used to characterize the activity of BuChE-IN-10.

Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of BuChE by monitoring the hydrolysis of a substrate, butyrylthiocholine.

Materials:

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

BuChE enzyme solution

-

BuChE-IN-10 (or other test inhibitors)

Procedure:

-

Prepare solutions of the test inhibitor at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution.

-

Add the BuChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the butyrylthiocholine substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the BuChE activity. Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-Beta Aggregation Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the formation of amyloid fibrils. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid aggregates.

Materials:

-

Aβ peptide (e.g., Aβ1-42)

-

Thioflavin T (ThT) solution

-

Phosphate buffer (pH 7.4)

-

BuChE-IN-10 (or other test compounds)

Procedure for Inhibition Assay:

-

Prepare a solution of Aβ peptide in an appropriate solvent (e.g., hexafluoroisopropanol) and then dilute it in phosphate buffer to the desired concentration.

-

In a black 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations.

-

Add ThT solution to each well.

-

Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time points.

-

An increase in fluorescence indicates Aβ aggregation. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (Aβ alone).

Procedure for Disaggregation Assay:

-

Pre-aggregate the Aβ peptide by incubating it at 37°C for a specified period (e.g., 24 hours).

-

Add the test compound at various concentrations to the pre-formed Aβ aggregates.

-

Incubate the mixture for a further period (e.g., 24 hours).

-

Add ThT solution and measure the fluorescence as described above.

-

A decrease in fluorescence compared to the control (pre-formed aggregates without inhibitor) indicates disaggregation.

Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)

This colorimetric assay is a common method for assessing cell viability and cytotoxicity. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS)

-

Aβ1-42 oligomers or fibrils

-

BuChE-IN-10 (or other test compounds)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Expose the cells to a toxic concentration of Aβ1-42 for 24-48 hours. Include control wells with untreated cells and cells treated with Aβ1-42 alone.

-

After the incubation period, remove the medium and add fresh medium containing MTT solution.

-

Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Mechanistic Insights

The therapeutic effects of BuChE inhibitors, including BuChE-IN-10, extend beyond simple ACh level restoration and direct Aβ interaction. They are also known to modulate key signaling pathways involved in neuroinflammation and cell survival.

The Cholinergic Anti-inflammatory Pathway

BuChE inhibitors can potentiate the cholinergic anti-inflammatory pathway. By increasing the availability of acetylcholine, they enhance the activation of α7 nicotinic acetylcholine receptors (α7-nAChR) on microglia and astrocytes. This activation leads to a downstream signaling cascade that ultimately inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Caption: Cholinergic Anti-inflammatory Pathway Modulation by BuChE-IN-10.

Potential Involvement of p38 MAPK and Autophagy Pathways

Research on BuChE inhibitors and related compounds suggests a potential role in modulating the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in Aβ-induced neurotoxicity and neuroinflammation.[4] Furthermore, BuChE-IN-10 has been identified as an autophagic activator, suggesting it may promote the clearance of aggregated proteins like Aβ through this cellular degradation pathway.[2]

Caption: Putative Intracellular Signaling Pathways Modulated by BuChE-IN-10.

In Vivo Evidence

While direct evidence for amyloid plaque reduction in transgenic mouse models specifically for BuChE-IN-10 is still emerging, studies on other selective BuChE inhibitors have shown promising results. For instance, chronic administration of BuChE inhibitors has been demonstrated to reduce Aβ levels and plaque burden in animal models of Alzheimer's disease.

BuChE-IN-10 has been evaluated in vivo in an AlCl3-induced zebrafish model of AD, where it showed a favorable dyskinesia recovery rate and response efficiency, as well as a neuroprotective effect against Aβ1-40-induced vascular injury.[2] In a scopolamine-induced memory deficit mouse model, BuChE-IN-10 was able to improve cognitive function.[2] These findings, coupled with its ability to cross the blood-brain barrier, support its potential for in vivo efficacy in targeting the core pathologies of Alzheimer's disease.

Conclusion and Future Directions

BuChE-IN-10 is a promising multi-target-directed ligand with potent and selective BuChE inhibitory activity. Its ability to inhibit and disaggregate amyloid-beta fibrils, protect neurons from Aβ-induced toxicity, and potentially modulate key signaling pathways involved in neuroinflammation and autophagy, positions it as a strong candidate for further development as an Alzheimer's disease therapeutic.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which BuChE-IN-10 modulates the p38 MAPK and autophagy pathways.

-

Conducting comprehensive in vivo studies in transgenic mouse models of Alzheimer's disease to directly assess its impact on amyloid plaque burden, neuroinflammation, and cognitive deficits over time.

-

Optimizing its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic potential.

The continued investigation of BuChE-IN-10 and similar multi-target compounds will be crucial in the development of more effective, disease-modifying treatments for Alzheimer's disease.

Caption: General Experimental Workflow for BuChE Inhibitor Evaluation.

References

- 1. Design, Synthesis, and Evaluation of Novel Ferulic Acid Derivatives as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Comparison of the Amyloid Load in the Brains of Two Transgenic Alzheimer’s Disease Mouse Models Quantified by Florbetaben Positron Emission Tomography [frontiersin.org]

An In-depth Technical Guide to the Anti-Neuroinflammatory Effects of BuChE-IN-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

BuChE-IN-10, also identified as compound 7p, is a potent and selective butyrylcholinesterase (BuChE) inhibitor that has demonstrated significant anti-neuroinflammatory properties, positioning it as a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the core anti-neuroinflammatory effects of BuChE-IN-10, including its inhibitory action on key inflammatory mediators. This document details the experimental methodologies for assessing these effects and presents the available quantitative data in a structured format. Furthermore, it elucidates the potential signaling pathways involved in its mechanism of action and outlines experimental workflows for its evaluation.

Core Anti-Neuroinflammatory and BuChE Inhibitory Activity

BuChE-IN-10 is a novel pyranone-carbamate derivative designed to selectively target butyrylcholinesterase. Its multifaceted activity profile includes potent enzyme inhibition and significant anti-neuroinflammatory effects.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data reported for BuChE-IN-10.

| Parameter | Enzyme Source | IC50 (nM) | Reference |

| BuChE Inhibition | Equine BuChE | 4.68 | [1][2] |

| Human BuChE | 9.12 | [1][2] | |

| Table 1: In Vitro Butyrylcholinesterase (BuChE) Inhibitory Activity of BuChE-IN-10. |

| Assay | Cell Line | Stimulant | Concentration of BuChE-IN-10 | % Inhibition | Positive Control | Reference |

| Nitric Oxide (NO) Production | BV-2 Microglia | LPS (1 µg/mL) | 10 µM | 28.82% | Hydrocortisone | [1][2] |

| Table 2: In Vitro Anti-Neuroinflammatory Activity of BuChE-IN-10. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of BuChE-IN-10's anti-neuroinflammatory and cognitive-enhancing effects.

In Vitro Anti-Neuroinflammatory Assay

Objective: To determine the effect of BuChE-IN-10 on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

Cell Line: BV-2 murine microglial cells.

Protocol:

-

Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells/well and allowed to adhere for 12-24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of BuChE-IN-10. The cells are pre-treated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells is left untreated as a negative control, and another set is treated with a known anti-inflammatory agent (e.g., hydrocortisone) as a positive control.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve generated using known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[1][2]

-

In Vivo Model of Cognitive Impairment

Objective: To evaluate the efficacy of BuChE-IN-10 in reversing cognitive deficits in a scopolamine-induced mouse model of amnesia.

Animal Model: Male C57BL/6 mice.

Protocol:

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.

-

Drug Administration: BuChE-IN-10 is administered to the test group of mice, typically via intraperitoneal (i.p.) injection. A vehicle control group receives the vehicle solution, and a positive control group receives a standard drug like Rivastigmine.

-

Induction of Amnesia: 30 minutes after the administration of the test compound, scopolamine (1-5 mg/kg, i.p.) is administered to all groups except the naive control group to induce cognitive impairment.

-

Behavioral Testing: Behavioral tests are conducted 30-60 minutes after the scopolamine injection. Commonly used tests include:

-

Y-maze Test: To assess spatial working memory based on the spontaneous alternation behavior of the mice in the three arms of the maze.

-

Morris Water Maze Test: To evaluate spatial learning and memory by training the mice to find a hidden platform in a circular pool of water.

-

Passive Avoidance Test: To measure fear-motivated memory, where mice learn to avoid an environment in which they previously received an aversive stimulus.

-

-

Data Analysis: The performance of the BuChE-IN-10-treated group is compared to the scopolamine-treated group and the positive control group to determine the extent of cognitive improvement.[2]

Signaling Pathways and Experimental Workflows

The anti-neuroinflammatory effects of BuChE-IN-10 are likely mediated through the modulation of key intracellular signaling pathways that are activated in response to inflammatory stimuli like LPS.

Proposed Signaling Pathway of Neuroinflammation

The following diagram illustrates the general signaling cascade initiated by LPS in microglial cells, leading to the production of inflammatory mediators. BuChE-IN-10 is hypothesized to interfere with this pathway.

Caption: LPS-induced pro-inflammatory signaling cascade in microglia.

Experimental Workflow for Mechanistic Studies

To further elucidate the precise mechanism of action of BuChE-IN-10, the following experimental workflow is proposed.

Caption: Workflow for investigating BuChE-IN-10's mechanism.

Conclusion

BuChE-IN-10 is a potent, selective butyrylcholinesterase inhibitor with promising anti-neuroinflammatory properties. The available data demonstrates its ability to significantly inhibit nitric oxide production in activated microglia and improve cognitive function in an in vivo model of amnesia. Further investigation into its effects on a broader range of pro-inflammatory cytokines and the elucidation of its precise molecular mechanism of action, particularly its impact on the NF-κB and MAPK signaling pathways, will be crucial in advancing its development as a therapeutic agent for neurodegenerative diseases. This guide provides a foundational framework for researchers and drug development professionals to understand and further explore the therapeutic potential of BuChE-IN-10.

References

Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of Novel Butyrylcholinesterase Inhibitors, Featuring BuChE-IN-10

For Immediate Release

A Deep Dive into the Central Nervous System Efficacy of Emerging Alzheimer's Disease Therapeutics

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical aspect of blood-brain barrier (BBB) permeability of novel butyrylcholinesterase (BuChE) inhibitors, with a specific focus on the promising candidate, BuChE-IN-10 (also identified as compound 7p). The ability of these inhibitors to cross the BBB is a pivotal determinant of their potential therapeutic efficacy in neurodegenerative diseases such as Alzheimer's disease.

Introduction: The Cholinergic Hypothesis and the Rise of BuChE Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. While acetylcholinesterase (AChE) inhibitors have been a mainstay of treatment, attention has increasingly turned to butyrylcholinesterase (BuChE) as a therapeutic target. In the later stages of Alzheimer's, BuChE activity increases, playing a more significant role in ACh hydrolysis. Therefore, selective BuChE inhibitors that can effectively penetrate the central nervous system (CNS) are of considerable interest.

BuChE-IN-10, a novel pyranone-carbamate derivative, has emerged as a potent and selective BuChE inhibitor.[1][2] Its ability to traverse the BBB is a key attribute for its potential as a CNS therapeutic. This guide will delve into the quantitative data available for BuChE-IN-10 and other novel BuChE inhibitors, detail the experimental methodologies used to assess BBB permeability, and provide visual representations of key experimental workflows.

Quantitative Assessment of Blood-Brain Barrier Permeability

The BBB permeability of a compound is a measure of its ability to move from the systemic circulation into the brain parenchyma. This is quantified using several key metrics, both in vitro and in vivo.

In Vitro Permeability Data

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion across the BBB. The effective permeability (Pe) is a key parameter derived from this assay.

| Compound | Target | In Vitro Assay | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted BBB Permeability | Reference |

| BuChE-IN-10 (compound 7p) | BuChE | PAMPA-BBB | High (Specific value to be confirmed from full text) | High | [1][3] |

| Compound with good brain penetration | - | PAMPA-BBB | 4.38 ± 0.05 | Good | [4] |

| Compounds penetrating CNS by passive diffusion | - | PAMPA-BBB | > 4.7 | High | [5] |

| Low Permeability Control | - | PAMPA | < 1.5 | Low | [6] |

| High Permeability Control | - | PAMPA | > 1.5 | High | [6] |

Note: The specific Pe value for BuChE-IN-10 is described as "high" in the cited literature; the full text would be required for the precise quantitative value.

In Vivo Permeability Data

In vivo studies provide a more physiologically relevant measure of BBB penetration, often expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma partition coefficient (Kp,uu,brain).

| Compound Class | In Vivo Metric | Typical Range | Significance |

| CNS-active drugs | Kp,uu,brain | > 0.3 - 0.5 | Considered good brain penetration[7] |

| Efflux transporter substrates | Kp,uu,brain | < 1 | Actively removed from the brain[8] |

| Influx transporter substrates | Kp,uu,brain | > 1 | Actively transported into the brain[8] |

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

A multi-faceted approach employing both in vitro and in vivo models is essential for a thorough characterization of a compound's BBB permeability.

In Vitro Methodologies

The PAMPA-BBB assay is a non-cell-based, high-throughput screening tool that models passive diffusion across the BBB.

Principle: A "sandwich" is created with a 96-well donor plate and an acceptor plate. The filter at the bottom of each donor well is coated with an artificial membrane composed of lipids that mimic the BBB. The test compound is added to the donor well, and its diffusion into the acceptor well is measured over time.

Detailed Protocol:

-

Preparation of the PAMPA plate: A 96-well filter donor plate is coated with a solution of porcine brain lipid extract in an organic solvent.

-

Compound Preparation: Test compounds are typically dissolved in a buffer solution, often containing a small percentage of DMSO to aid solubility.

-

Assay Procedure:

-

The acceptor wells are filled with a buffer solution.

-

The donor plate is placed on top of the acceptor plate.

-

The test compound solution is added to the donor wells.

-

The plate "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

Calculation of Effective Permeability (Pe): The Pe value is calculated using the following equation:

Where:

-

C_A(t) is the concentration of the compound in the acceptor well at time t.

-

C_eq is the equilibrium concentration.

-

V_D and V_A are the volumes of the donor and acceptor wells, respectively.

-

A is the filter area.

-

t is the incubation time.

-

Visualization of the PAMPA-BBB Workflow:

The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium and is often used to predict oral drug absorption and identify substrates of efflux transporters like P-glycoprotein (P-gp), which are also present at the BBB.[9][10][11][12]

Principle: Caco-2 cells, when cultured on a semi-permeable membrane, differentiate into a polarized monolayer with tight junctions, resembling the barrier properties of the intestinal wall and, to some extent, the BBB.

Detailed Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.[12]

-

Transport Experiment:

-

The experiment is performed in two directions: apical-to-basolateral (A-to-B) to assess absorption and basolateral-to-apical (B-to-A) to assess efflux.

-

The test compound is added to the donor compartment (apical for A-to-B, basolateral for B-to-A).

-

Samples are taken from the receiver compartment at various time points.

-

-

Quantification: Compound concentrations in the samples are determined by LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp):

Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the filter.

-

C0 is the initial concentration in the donor compartment.

The efflux ratio (Papp(B-A) / Papp(A-to-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.

-

Visualization of the Caco-2 Permeability Assay Workflow:

In Vivo Methodologies

In vivo microdialysis is a powerful technique for continuously sampling the unbound concentration of a drug in the interstitial fluid of the brain in freely moving animals.[13][14][15]

Principle: A microdialysis probe with a semi-permeable membrane at its tip is stereotaxically implanted into a specific brain region. The probe is perfused with a physiological solution, and small molecules from the brain's extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis.

Detailed Protocol:

-

Surgical Implantation: A guide cannula is surgically implanted into the desired brain region of an anesthetized animal (e.g., a mouse or rat).

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is connected to a syringe pump and perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Drug Administration: The test compound is administered systemically (e.g., intravenously or intraperitoneally).

-

Blood Sampling: Simultaneous blood samples are often collected to determine the plasma concentration of the drug.

-

Quantification: The concentration of the unbound drug in the brain dialysate and plasma is determined by LC-MS/MS.

Visualization of the In Vivo Microdialysis Logical Flow:

The Kp value is a measure of the total drug concentration in the brain relative to the plasma at steady-state.[16]

Detailed Protocol:

-

Drug Administration: The test compound is administered to animals (e.g., mice) until steady-state concentrations are achieved. This can be done via continuous intravenous infusion or repeated dosing.

-

Sample Collection: At steady-state, blood samples are collected and processed to obtain plasma. The animals are then euthanized, and the brains are rapidly removed.

-

Brain Homogenization: The brain tissue is weighed and homogenized in a suitable buffer.

-

Quantification: The total concentration of the drug in the plasma and brain homogenate is determined by LC-MS/MS.

-

Calculation of Kp:

Where:

-

C_brain is the total concentration of the drug in the brain tissue.

-

C_plasma is the total concentration of the drug in the plasma.

-

To determine the more pharmacologically relevant unbound brain-to-plasma partition coefficient (Kp,uu,brain), the Kp value is corrected for the unbound fractions in brain (fu,brain) and plasma (fu,plasma).[7][8]

The unbound fractions are typically determined in vitro using equilibrium dialysis.

Conclusion